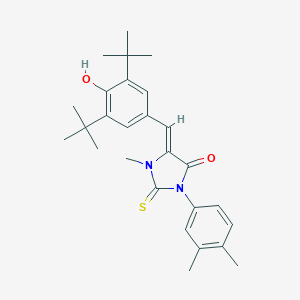![molecular formula C17H22FN3O2S B297348 N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B297348.png)
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a chemical compound that belongs to the class of thiazolidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is not fully understood. However, it has been proposed that the compound may exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells through disruption of the cell membrane or inhibition of key enzymes involved in cell wall synthesis (Kumar et al., 2017). The anticancer activity of the compound may be attributed to its ability to induce apoptosis and inhibit cell proliferation (Mishra et al., 2019; Singh et al., 2019).
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models (Kumar et al., 2017). Additionally, it has been reported to inhibit the activity of key enzymes involved in lipid metabolism, such as lipase and phospholipase A2 (Kumar et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown significant antimicrobial and anticancer activity in vitro. However, the compound has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving the compound.
Direcciones Futuras
There are several future directions for research involving N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide. One potential direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties. Finally, the compound could be modified to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
In conclusion, N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method has been reported, and it has shown significant antimicrobial and anticancer activity in vitro. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves the reaction of 2-fluoroaniline with ethyl 2-chloroacetate to form ethyl 2-(2-fluorophenylamino)acetate. This intermediate product is then reacted with thiosemicarbazide and isopropyl isothiocyanate to yield N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide. The synthesis method has been reported in detail in a research article by Kumar et al. (2017).
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antimicrobial activity against various strains of bacteria and fungi (Kumar et al., 2017). Additionally, it has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Mishra et al., 2019; Singh et al., 2019). Moreover, it has been reported to possess anti-inflammatory and antioxidant properties (Kumar et al., 2017).
Propiedades
Fórmula molecular |
C17H22FN3O2S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-(4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C17H22FN3O2S/c1-10(2)19-17-21(11(3)4)16(23)14(24-17)9-15(22)20-13-8-6-5-7-12(13)18/h5-8,10-11,14H,9H2,1-4H3,(H,20,22) |
Clave InChI |
TZNXSCUVECCKSW-UHFFFAOYSA-N |
SMILES |
CC(C)N=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2F)C(C)C |
SMILES canónico |
CC(C)N=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B297266.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)